3-Benzyl-1-cyclohexyl-1-ethylurea
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Overview
Description
3-Benzyl-1-cyclohexyl-1-ethylurea: is an organic compound with the molecular formula C16H24N2O It is a derivative of urea, featuring a benzyl group, a cyclohexyl group, and an ethyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1-cyclohexyl-1-ethylurea typically involves the reaction of benzyl isocyanate with cyclohexylamine and ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Benzyl isocyanate} + \text{Cyclohexylamine} + \text{Ethylamine} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Benzyl-1-cyclohexyl-1-ethylurea can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or ethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts if necessary.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: 3-Benzyl-1-cyclohexyl-1-ethylurea is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may be used in assays to investigate enzyme inhibition or binding affinity.
Medicine: The compound is explored for its potential pharmacological properties. It may exhibit activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.
Industry: In industrial applications, this compound can be used in the formulation of specialty chemicals, including agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Benzyl-1-cyclohexyl-1-ethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor modulation, it may act as an agonist or antagonist, influencing signal transduction pathways.
Comparison with Similar Compounds
1-Cyclohexyl-3-phenylurea: Similar structure but lacks the ethyl group.
1-Cyclohexyl-3-ethylurea: Similar structure but lacks the benzyl group.
3-Benzyl-1-phenylurea: Similar structure but lacks the cyclohexyl group.
Uniqueness: 3-Benzyl-1-cyclohexyl-1-ethylurea is unique due to the presence of all three substituents (benzyl, cyclohexyl, and ethyl) on the urea moiety. This combination of groups imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-benzyl-1-cyclohexyl-1-ethylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-2-18(15-11-7-4-8-12-15)16(19)17-13-14-9-5-3-6-10-14/h3,5-6,9-10,15H,2,4,7-8,11-13H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEQXSBGKYXMKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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